molecular formula C19H29NO4 B188766 Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester CAS No. 149541-62-8

Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester

Cat. No. B188766
M. Wt: 335.4 g/mol
InChI Key: OJGKBIRRFPYKKZ-UHFFFAOYSA-N
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Description

Carbonic acid esters are a type of organic compound that are derived from carbonic acid . They consist of a carbonyl group flanked by two alkoxy groups . The general structure of these carbonates is R−O−C(=O)−O−R’ .


Synthesis Analysis

Organic carbonates are typically not prepared from inorganic carbonate salts . Two main routes to carbonate esters are practiced: the reaction of an alcohol (or phenol) with phosgene (phosgenation), and the reaction of an alcohol with carbon monoxide and an oxidizer (oxidative carbonylation) . Other carbonate esters may subsequently be prepared by transesterification .


Molecular Structure Analysis

The structure of carbonate esters have planar OC(OC)2 cores, which confers rigidity . The unique O=C bond is short, while the C-O bonds are more ether-like .

Scientific Research Applications

Phthalic Acid Esters: Natural Sources and Biological Activities

Phthalic acid esters (PAEs) are recognized for their widespread use as plasticizers and additives, enhancing the flexibility of various products. Despite their synthetic hazards, PAEs are also found in natural sources, such as plants and microorganisms, suggesting potential biosynthesis. PAEs from natural sources possess biological activities like allelopathic and antimicrobial properties, indicating their role beyond human-made pollutants. Their presence in the ecosystem can influence the metabolic processes of certain communities, highlighting the need for further studies on their ecological impacts and applications (Huang et al., 2021).

Xylan Derivatives and Their Application Potential

The chemical modification of xylan into biopolymer ethers and esters, including carbonic acid derivatives, opens up possibilities for creating materials with specific properties. Xylan esters, for instance, can be synthesized for applications in drug delivery, showcasing the potential of carbonic acid derivatives in biomedical fields. The development of cationic xylan derivatives further suggests uses in paper strength additives and antimicrobial agents, pointing to diverse industrial applications (Petzold-Welcke et al., 2014).

Caffeic Acid Derivatives: Antioxidant Activities

Caffeic acid derivatives, including esters, exhibit significant antioxidant activities, which are beneficial in various applications, including the mitigation of oxidative stress-related diseases and food preservation. These derivatives highlight the role of carbonic acid esters in health and wellness sectors, underscoring their potential in developing new therapeutic agents (Shahidi & Chandrasekara, 2010).

Polyhydroxyalkanoates: Biodegradable Polymers

Polyhydroxyalkanoates (PHAs) are biodegradable polymers synthesized from carbon sources by microorganisms. The ester bonds formed between monomers in PHAs underline the importance of esterification processes in producing environmentally friendly materials. This research area emphasizes the significance of carbonic acid derivatives in developing sustainable polymers with applications ranging from medical to packaging industries (Amara, 2010).

properties

IUPAC Name

[1,3-dimethyl-4-(3-propan-2-yloxyphenyl)piperidin-4-yl] ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO4/c1-6-22-18(21)24-19(10-11-20(5)13-15(19)4)16-8-7-9-17(12-16)23-14(2)3/h7-9,12,14-15H,6,10-11,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGKBIRRFPYKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1(CCN(CC1C)C)C2=CC(=CC=C2)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbonic acid, 1,3-dimethyl-4-[3-(1-methylethoxy)phenyl]-4-piperidinyl ethyl ester

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